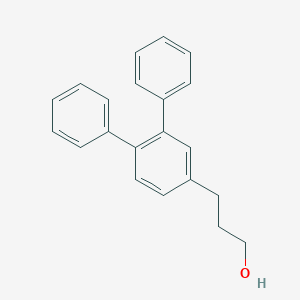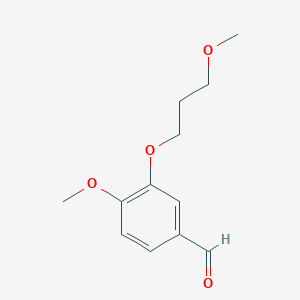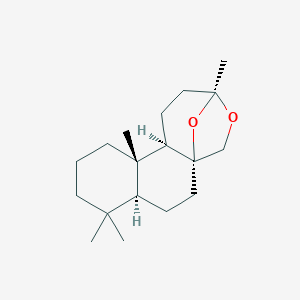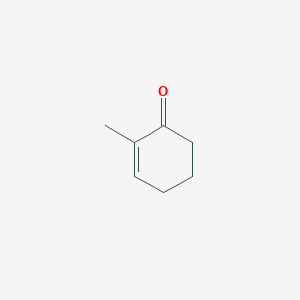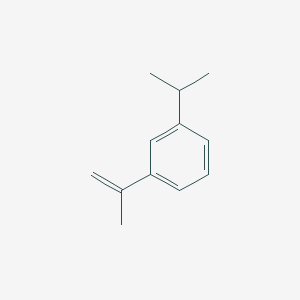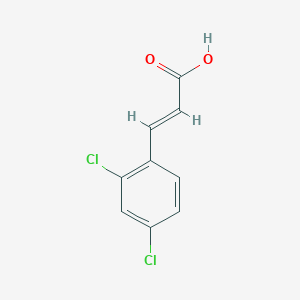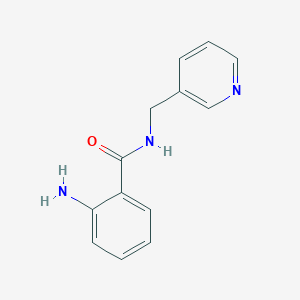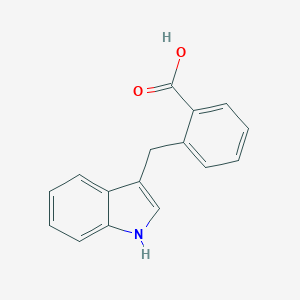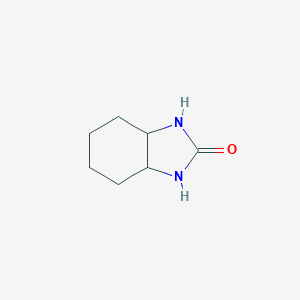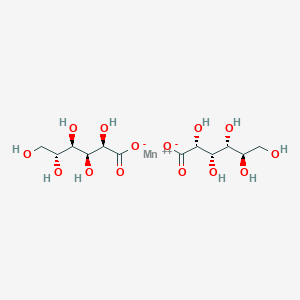
Manganese gluconate
Descripción general
Descripción
Manganese gluconate is a manganese salt of gluconic acid with the chemical formula C12H22MnO14 x 2H2O . It is typically obtained by reacting manganese carbonate with gluconic acid in aqueous medium and then crystallizing the product to form a slightly pink powder . Manganese gluconate is a direct ingredient in food substances as a nutrient supplement . In pharmaceutical preparations, it is used as a manganese supplement .
Synthesis Analysis
Manganese gluconate is typically synthesized by reacting manganese carbonate with gluconic acid in an aqueous medium . The product is then crystallized to form a slightly pink powder . A research paper also mentions that Manganese (II) and copper (II) gluconates with the general formula M (C 6H7O11)2·2H2O have been synthesized in an aqueous acid medium .
Molecular Structure Analysis
The molecular formula of manganese gluconate is C12H22MnO14 . The IUPAC name is manganese (2+); (2 R ,3 S ,4 R ,5 R )-2,3,4,5,6-pentahydroxyhexanoate . The InChI and SMILES strings provide a textual representation of the molecule structure .
Chemical Reactions Analysis
Manganese gluconate is a salt which dissociates in body fluids to form manganese and gluconic acid . Its pharmacological effects are due to the normal role of Manganese in the body . A research paper also mentions that at pH of 13, 0.1 M Metal, and 0.8 M gluconate, manganese degraded gluconate more severely than iron and copper .
Physical And Chemical Properties Analysis
Manganese gluconate is a slightly pink-colored powder . It is soluble in water and its molecular weight is 445.23 g/mol .
Aplicaciones Científicas De Investigación
Chemical Engineering
Manganese gluconate is used as a liquid redox sulfur recovery (LRSR) agent in the field of chemical engineering . The degradation of gluconate in an aerated sulfide containing 0.1 M manganese/0.8 M gluconate/pH 13 solution was 11% in 47 h and 20% in 100 h of reaction time . This performance was superior to the degradation resistance of EDTA chelate in a solution of 0.1 M iron/0.2 M EDTA/pH 8 which degraded by about 30% in 47 h .
Medical Field
Manganese gluconate is used in the medical field as a manganese cation supplement . It is currently only available in combination products and is indicated for the prophylactic or nutritional supplementation of Manganese cation .
Environmental Science
Manganese gluconate is used in environmental science for the oxidation of H2S in natural gas into elemental sulfur . This process is known to suffer from extensive oxidative ligand degradation that results in high operational costs . However, manganese gluconate has shown to be more resistant against ligand degradation compared with iron NTA .
Pharmaceutical Industry
In the pharmaceutical industry, Manganese gluconate is used as a direct ingredient in food substances as a nutrient supplement . It is also used in pharmaceutical preparations as a Manganese cation supplement .
Nutrition
Manganese gluconate is used in nutrition as a nutrient supplement . It is involved in amino acid, cholesterol, glucose, and carbohydrate metabolism; reactive oxygen species scavenging; bone formation; reproduction; and immune response .
Biochemistry
In biochemistry, Manganese gluconate is involved in many physiologic processes as a constituent of multiple enzymes and an activator of other enzymes . It is a cofactor for many enzymes, including manganese superoxide dismutase, arginase, and pyruvate carboxylase .
Food Additive
Manganese gluconate is used as a food additive . It is used in dairy products (milk, yogurt, cheese, etc.), beverages (water, soft drinks, fruit juices, etc.) and baby food .
Feed Additive
Manganese gluconate is used as a feed additive . It is added to animal feeds to provide the necessary manganese element .
Textile Printing
Manganese gluconate is used in textile printing . It is used as a catalyst in the manufacture of allyl alcohol .
Ceramics
Manganese gluconate is used in ceramics . It is used in the production of colored glass .
Paints
Manganese gluconate is used in paints . It is used as a pigment and a drying agent .
Oxidative Stress Protection
Manganese gluconate plays a crucial role in protecting our mitochondria from oxidative stress and burning food for energy . It is a supplemental form of manganese, an essential mineral necessary for these processes .
Collagen Production
Manganese gluconate is involved in the creation of collagen . Collagen is a protein that provides structure to much of your body, including your skin, hair, nails, bones, and joints .
Conversion of Lactate into Glucose
Manganese gluconate plays a role in converting lactate into glucose . This process is crucial for maintaining energy levels during intense exercise .
Ammonia Clean-up
Manganese gluconate is involved in cleaning up ammonia, a toxic byproduct of too much protein . This function is vital for maintaining the health of your liver and kidneys .
Cholesterol Production
Manganese gluconate is necessary for making cholesterol . Cholesterol is a type of fat that’s crucial for the formation of cell membranes, vitamin D, and certain hormones .
Catalyst in the Manufacture of Allyl Alcohol
Manganese gluconate is used as a catalyst in the manufacture of allyl alcohol . Allyl alcohol is used in the production of many products, including plastics, pharmaceuticals, and perfumes .
Direcciones Futuras
Manganese gluconate has been demonstrated to have considerable potential to be a better redox agent . It is more resistant against ligand degradation compared with iron NTA . As required, aerated solution was capable of converting dissolved NaHS into elemental sulfur . At sufficiently high pH, manganese gluconate solutions were stable enough from precipitation of manganese hydroxide, carbonate, or sulfides . An equilibrium calculation has been developed to understand the precipitation behavior .
Propiedades
IUPAC Name |
manganese(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHQNTSSPHKCPB-IYEMJOQQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22MnO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent), 16397-91-4 (Parent) | |
| Record name | Manganese gluconate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30983438 | |
| Record name | Manganese(2+) dihexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Light pink or pink solid; [Hawley] Slightly pink powder or granules; [MSDSonline] | |
| Record name | Manganese gluconate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5920 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Light pinkish powder or coarse pink granules; sol in water; insol in alcohol and benzene /Dihydrate/ | |
| Record name | MANGANESE GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Acts as a [DB06757] supplement. See [DB06757] for information on its role in the body. | |
| Record name | Manganese gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Manganese gluconate | |
CAS RN |
6485-39-8 | |
| Record name | Manganese gluconate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Manganese(2+) dihexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(D-gluconato-O1,O2)manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE GLUCONATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G09WJ8QIR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




